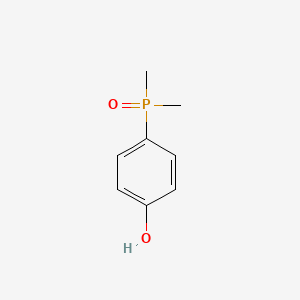

4-(Dimethylphosphoryl)phenol

Description

Contextualization within Organophosphorus Chemistry and Phosphoryl Compounds

Organophosphorus chemistry is a major branch of chemistry focused on compounds containing carbon-phosphorus bonds. These compounds are known for their wide range of applications, from industrial uses to pharmaceuticals. nih.gov Within this field, phosphoryl compounds, which feature a phosphorus atom double-bonded to an oxygen atom, are of particular interest due to their unique chemical properties.

4-(Dimethylphosphoryl)phenol (B6232820), also known as (4-hydroxyphenyl)dimethylphosphine oxide, belongs to this class of molecules. fluorochem.co.uk Its structure includes a phosphoryl group, which influences its reactivity and potential uses. The study of such compounds helps to expand our knowledge of chemical bonding and reaction mechanisms, contributing to the broader field of organophosphorus chemistry. pageplace.de

Significance and Emerging Research Trajectories of Phenolic Phosphine (B1218219) Oxides

Phenolic phosphine oxides, including this compound, are gaining attention in several areas of research. These compounds combine the features of a phenol (B47542), with its hydroxyl group, and a phosphine oxide, providing a unique set of properties. This dual functionality makes them valuable in various applications.

One key area of research is their use as flame retardants. specialchem.com The phosphorus component can help to reduce the flammability of materials, an important safety feature in plastics and other polymers. italmatch.comnih.gov Phenolic phosphine oxides are also being explored as ligands in catalysis and as building blocks in the synthesis of more complex molecules. nih.govacs.org Their ability to form hydrogen bonds and coordinate with metal atoms makes them useful in designing new catalysts and materials. rsc.orgacs.org

Recent studies have also highlighted the potential of these compounds in medicinal chemistry. The phosphine oxide group can act as a hydrogen bond acceptor, which can be beneficial in drug design. enamine.net As research continues, new applications for phenolic phosphine oxides are likely to emerge, driven by their versatile chemical nature.

Historical Developments and Foundational Academic Contributions to the Compound Class

The development of organophosphorus chemistry has a rich history, with early work laying the foundation for our current understanding. The synthesis of phosphine oxides and related compounds has been a focus of research for many years, with various methods being developed to create these molecules. nih.gov

Key contributions to this field include the development of reactions that form carbon-phosphorus bonds, which are essential for creating compounds like this compound. beilstein-journals.org Research into the properties of phosphine oxides has also been crucial, revealing their stability and reactivity. researchgate.net

The study of phenolic compounds has an even longer history, with their acidic nature and reactivity being well-documented. ontosight.ai The combination of these two areas of chemistry has led to the development of phenolic phosphine oxides, a class of compounds with a wide range of potential applications. As new synthetic methods and characterization techniques become available, our understanding of these molecules will continue to grow, building on the foundational work of earlier researchers.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 27947-41-7 |

| Molecular Formula | C8H11O2P |

| Molecular Weight | 170.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CP(C)(=O)C1=CC=C(O)C=C1 |

| InChI | InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,9H,1-2H3 |

| InChI Key | ZYISJOKOKGHGCC-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. fluorochem.co.uk

Structure

3D Structure

Properties

Molecular Formula |

C8H11O2P |

|---|---|

Molecular Weight |

170.15 g/mol |

IUPAC Name |

4-dimethylphosphorylphenol |

InChI |

InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,9H,1-2H3 |

InChI Key |

ZYISJOKOKGHGCC-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dimethylphosphoryl Phenol and Structural Analogs

Strategies for Carbon-Phosphorus Bond Formation at the Aryl Moiety

The construction of the C-P bond on the phenol (B47542) ring is a key step in the synthesis of 4-(Dimethylphosphoryl)phenol (B6232820). This is typically achieved through cross-coupling reactions or multi-step synthetic pathways.

Direct Functionalization and Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, stand out as a primary method for the direct formation of the aryl-phosphine oxide bond. mdpi.comjocpr.comwikipedia.orgrsc.org This approach typically involves the reaction of an aryl halide, such as 4-bromophenol (B116583), with a P(O)-H compound like dimethylphosphine (B1204785) oxide. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Key components of these coupling reactions often include a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.org However, "ligand-free" conditions, where the P(O)-H reactant itself may act as a ligand, have also been developed, simplifying the reaction setup. mdpi.comrsc.org The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter timeframes. mdpi.comrsc.org

Table 1: Exemplary Conditions for Palladium-Catalyzed C-P Bond Formation

| Aryl Halide | Phosphorus Reagent | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromophenyldiphenylphosphine oxide | Diethyl phosphite | Pd(OAc)₂ | NEt₃ | EtOH | MW, 150°C | 51 | mdpi.com |

| Bromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ | NEt₃ | EtOH | MW, 120°C, 1h | High | nih.gov |

| Dichloroheterocycles | Secondary Phosphine Oxides | Pd(OAc)₂/dppf | Various | Various | N/A | 35-98 | organic-chemistry.org |

Note: Specific yield for the synthesis of this compound from 4-bromophenol under these exact conditions requires further specific experimental data.

Multi-Step Synthetic Routes via Precursor Transformations

In cases where direct coupling is not feasible or desired, multi-step synthetic routes are employed. These strategies may involve the use of protecting groups for the phenolic hydroxyl functionality to prevent interference with the C-P bond formation step. jocpr.comorganic-synthesis.com

A common strategy involves protecting the phenol as an ether (e.g., methoxy (B1213986) or benzyloxy) or a silyl (B83357) ether. nih.gov The protected aryl halide can then undergo a cross-coupling reaction to introduce the dimethylphosphoryl group. Subsequent deprotection of the hydroxyl group yields the final product, this compound. The choice of protecting group is crucial, as it must be stable to the coupling conditions and easily removable in a later step. jocpr.com

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound offers a site for further molecular modification, allowing for the synthesis of a diverse range of structural analogs. Common functionalization reactions include etherification and esterification.

Etherification: The formation of an ether linkage can be achieved by reacting this compound with an alkyl halide in the presence of a base. google.comorganic-chemistry.org This Williamson ether synthesis is a well-established method for the preparation of aryl ethers.

Esterification: Esters of this compound can be synthesized by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride. chem-soc.siyoutube.com The use of coupling reagents can facilitate the reaction between the phenol and a carboxylic acid under mild conditions. chem-soc.si

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. digitellinc.comnih.govrsc.orgresearchgate.netinovatus.es Key areas of focus include the use of greener solvents, catalyst recycling, and atom-economical reactions.

In the context of palladium-catalyzed cross-coupling reactions for C-P bond formation, the use of water or bio-based solvents is being explored as an alternative to traditional volatile organic compounds. digitellinc.comnih.govresearchgate.net The development of recyclable catalyst systems is another important aspect of sustainable synthesis. nih.gov Furthermore, metal-free cross-coupling reactions are emerging as a promising green alternative. rsc.org Microwave-assisted synthesis, often performed under solvent-free conditions, aligns well with green chemistry principles by reducing reaction times and energy consumption. mdpi.comrsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining high-purity materials. Common techniques include recrystallization and column chromatography.

Recrystallization: This technique is widely used for the purification of solid compounds. google.commt.com The choice of solvent is crucial and is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room or lower temperatures.

Column Chromatography: For the separation of complex mixtures or purification of non-crystalline products, column chromatography is the method of choice. organic-chemistry.org Silica (B1680970) gel is a common stationary phase for the purification of phosphine oxides. The selection of an appropriate eluent system is essential for achieving good separation. For polar compounds like phenols, a mixture of polar and non-polar solvents is often used. It has been noted that phosphine oxides tend to adsorb more strongly to silica and alumina (B75360) surfaces than their corresponding phosphines, a property that can be exploited during chromatographic separation. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Analysis of one-dimensional NMR spectra provides foundational data on the electronic environment of each unique nucleus. The chemical shifts (δ) are indicative of the shielding experienced by a nucleus, which is influenced by the surrounding electron density.

¹H NMR: The proton NMR spectrum of 4-(Dimethylphosphoryl)phenol (B6232820) is expected to exhibit distinct signals corresponding to the aromatic, hydroxyl, and methyl protons. The para-substitution on the benzene (B151609) ring leads to a symmetrical pattern for the aromatic protons, which typically appear as a set of two doublets (an AA'BB' system). The phenolic hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding. The protons of the two methyl groups attached to the phosphorus atom are chemically equivalent and appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are anticipated: four for the aromatic carbons and two for the methyl carbons. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and dimethylphosphoryl (-P(O)(CH₃)₂) substituents. The carbon atom bonded to the phosphorus (C1) will show a characteristic coupling (¹JC-P).

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial tool for its characterization. The spectrum is expected to show a single resonance, confirming the presence of one phosphorus environment. The chemical shift is characteristic of pentavalent phosphorus in a phosphine (B1218219) oxide moiety.

Table 1: Predicted NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and concentration.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.7 - 7.9 | Doublet of doublets | Aromatic (ortho to -P(O)Me₂) | |

| ¹H | 6.8 - 7.0 | Doublet of doublets | Aromatic (ortho to -OH) | |

| ¹H | 5.0 - 9.0 | Broad Singlet | Phenolic OH | |

| ¹H | 1.7 - 1.9 | Doublet | JH-P ≈ 12-15 | P-(CH₃)₂ |

| ¹³C | 160 - 165 | Singlet | C-OH | |

| ¹³C | 133 - 136 | Singlet | Aromatic CH (ortho to -P(O)Me₂) | |

| ¹³C | 120 - 130 | Doublet | ¹JC-P ≈ 100-110 | C-P |

| ¹³C | 115 - 118 | Singlet | Aromatic CH (ortho to -OH) | |

| ¹³C | 18 - 22 | Doublet | ¹JC-P ≈ 70-75 | P-(CH₃)₂ |

| ³¹P | 25 - 35 | Singlet | P=O |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the adjacent aromatic protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is instrumental in piecing together the molecular framework. Key expected correlations for this compound would include:

Correlations from the methyl protons to the methyl carbons and, importantly, to the C1 carbon of the phenyl ring.

Correlations from the aromatic protons ortho to the phosphoryl group to the C1 carbon.

Correlations from the aromatic protons to other carbons in the ring, confirming the substitution pattern.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes within a molecule, such as conformational changes or chemical exchange. researchgate.netresearchgate.net For this compound, the primary application of VT-NMR would be to study the behavior of the phenolic proton. Changes in temperature can affect the rate of proton exchange with the solvent or other phenol (B47542) molecules, as well as the strength and dynamics of intermolecular hydrogen bonding. This would be observed as a change in the chemical shift and the broadening or sharpening of the -OH signal in the ¹H NMR spectrum. Due to the relatively free rotation around the C-P bond, significant conformational barriers are not expected for the dimethylphosphoryl group at typical temperatures.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present, providing a molecular fingerprint.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.orgijaemr.com The spectrum provides valuable information about the functional groups present.

The key characteristic absorption bands expected in the IR spectrum of this compound are:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Aromatic Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands in the 2960-2850 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the methyl groups.

C=C Aromatic Ring Stretch: Several medium to strong bands in the 1610-1450 cm⁻¹ region.

P=O Phosphoryl Stretch: A very strong and distinct absorption band typically found between 1300 cm⁻¹ and 1150 cm⁻¹. This is one of the most diagnostic peaks for this compound.

C-O Stretch: A strong band in the 1260-1200 cm⁻¹ region, associated with the phenolic C-O bond.

Table 2: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H Stretch (H-bonded) |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1500 | Medium - Strong | Aromatic C=C Ring Stretch |

| 1300 - 1150 | Very Strong | P=O Stretch |

| 1260 - 1200 | Strong | Phenolic C-O Stretch |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. nsf.govspectroscopyonline.com While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. Therefore, symmetric vibrations and bonds involving less polar or nonpolar groups often produce strong Raman signals.

For this compound, key features of the Raman spectrum would include:

Symmetric Ring Breathing: A strong, sharp signal characteristic of the para-substituted benzene ring, often found near 800-850 cm⁻¹. This mode is typically weak in the IR spectrum.

Aromatic C=C and C-H vibrations: These will also be present and can provide complementary information to the IR spectrum.

P=O Stretch: The phosphoryl stretch is also Raman active and should be observable, although it is typically more intense in the IR spectrum.

O-H Stretch: The vibration of the highly polar O-H bond is expected to be very weak in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound (C₈H₁₁O₂P), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match between the theoretical and observed mass would provide strong evidence for the compound's elemental formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₁₁O₂P | 186.04966 |

| [M+H]⁺ | C₈H₁₂O₂P | 187.05748 |

| [M+Na]⁺ | C₈H₁₁O₂PNa | 209.03945 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound, selected from an initial mass spectrum, would be subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of atoms within the molecule.

The fragmentation of this compound would likely involve cleavages at the P-C bonds and within the aromatic ring structure. Analysis of the mass losses between the precursor ion and the product ions would allow for the identification of neutral fragments (e.g., CH₃, H₂O) and the assignment of structures to the observed product ions, thereby confirming the presence of the dimethylphosphoryl group and the hydroxyphenyl moiety.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Crystallography of this compound

To conduct single-crystal X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots would be collected and analyzed.

The analysis of the diffraction data would yield detailed information about the crystal structure, including:

The precise three-dimensional coordinates of each atom in the molecule.

Bond lengths and angles, confirming the geometry of the phosphoryl group and the phenyl ring.

The arrangement of molecules within the crystal lattice (crystal packing).

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the phosphoryl oxygen.

This data would be used to generate a detailed crystallographic information file (CIF) and a visual representation of the molecular structure.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Anticipated Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data Dependent |

| b (Å) | Data Dependent |

| c (Å) | Data Dependent |

| α (°) | 90 |

| β (°) | Data Dependent |

| γ (°) | 90 |

| Volume (ų) | Data Dependent |

| Z (molecules/unit cell) | Data Dependent |

Powder X-ray Diffraction Analysis of Crystalline Forms and Polymorphism

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample. Unlike single-crystal XRD, which requires a single, well-ordered crystal, PXRD provides information about the bulk crystalline material. The sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase of the material. PXRD is particularly useful for:

Phase Identification: The obtained pattern serves as a unique fingerprint for the crystalline form of this compound.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique would be essential to investigate if this compound can exist in multiple polymorphic forms, which could have different physical properties.

Purity Analysis: The presence of crystalline impurities would be detectable as additional peaks in the diffractogram.

A typical PXRD analysis would present the data as a table of 2θ angles with their corresponding d-spacings and relative peak intensities.

Reactivity Profiles and Mechanistic Investigations of 4 Dimethylphosphoryl Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(dimethylphosphoryl)phenol (B6232820), participating in acid-base reactions as well as nucleophilic substitution.

Protonation/Deprotonation Equilibria and Acid-Base Behavior

Table 1: Acidity of Substituted Phenols

| Substituent (at para-position) | pKa |

| -H | 10.0 |

| -CH3 | 10.2 |

| -Cl | 9.4 |

| -NO2 | 7.2 |

| -CN | 7.9 |

| -P(O)(CH3)2 (estimated) | ~8-9 |

The dimethylphosphoryl group is a moderate electron-withdrawing group, and thus the pKa of this compound is anticipated to be in the range of 8 to 9. This increased acidity facilitates the formation of the phenoxide ion, which is a more potent nucleophile in subsequent reactions.

O-Alkylation and O-Acylation Reactions

The phenoxide ion of this compound, readily formed under basic conditions, is a key intermediate in O-alkylation and O-acylation reactions. These reactions involve the nucleophilic attack of the phenoxide oxygen on an electrophilic carbon atom.

O-Alkylation: In the presence of a base, such as potassium carbonate or sodium hydroxide, this compound can be readily alkylated by various alkyl halides. mdpi.comreddit.com The general mechanism involves the deprotonation of the phenol (B47542) to form the phenoxide, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.

General Reaction Scheme for O-Alkylation:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Where Ar = 4-(dimethylphosphoryl)phenyl, R = alkyl group, X = halide

O-Acylation: Similarly, O-acylation can be achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HX byproduct. rsc.orglew.roresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme for O-Acylation:

Ar-OH + R-C(O)-Cl + Base → Ar-O-C(O)-R + Base·HCl

Where Ar = 4-(dimethylphosphoryl)phenyl, R = alkyl or aryl group

The efficiency of both O-alkylation and O-acylation is enhanced by the increased nucleophilicity of the phenoxide ion resulting from the acidity of the parent phenol.

Reactivity at the Phosphoryl Group

The phosphoryl group (P=O) is a highly polar functional group that plays a crucial role in the intermolecular interactions and coordination chemistry of this compound.

Hydrogen Bonding Interactions and Self-Association

The oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor. scispace.com This allows this compound to form hydrogen bonds with proton donors, including the phenolic hydroxyl group of another molecule. This can lead to the formation of dimers and higher-order aggregates through self-association. nih.gov Such interactions can influence the physical properties of the compound, such as its melting point and solubility.

In solution, this compound can also form hydrogen bonds with solvent molecules that are hydrogen bond donors. The strength of these interactions depends on the nature of the solvent.

Coordination to Lewis Acids

The phosphoryl oxygen atom possesses lone pairs of electrons and can therefore act as a Lewis base, coordinating to Lewis acids. purdue.edu This interaction involves the donation of an electron pair from the phosphoryl oxygen to an electron-deficient Lewis acid, such as a metal ion or an organometallic compound. The strength of this coordination depends on the Lewis acidity of the acceptor and the electron-donating ability of the phosphoryl group. This property allows this compound to act as a ligand in the formation of coordination complexes.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two existing substituents: the hydroxyl group (-OH) and the dimethylphosphoryl group (-P(O)(CH3)2).

The hydroxyl group is a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.comlibretexts.org It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The dimethylphosphoryl group, on the other hand, is a deactivating, meta-directing group. organicchemistrytutor.com This is due to its electron-withdrawing inductive effect and the delocalization of the ring's π-electrons towards the positively polarized phosphorus atom.

In this compound, these two groups have opposing directing effects. The powerful activating and ortho-, para-directing effect of the hydroxyl group generally dominates over the deactivating and meta-directing effect of the phosphoryl group. youtube.com Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the hydroxyl group (positions 2 and 6).

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -P(O)(CH3)2 | Deactivating | Meta |

The steric bulk of the dimethylphosphoryl group might also influence the regioselectivity, potentially favoring substitution at the less hindered ortho position.

Computational and Experimental Studies of Reaction Mechanisms

The investigation into the reaction mechanisms of this compound involves a synergistic approach, combining computational modeling with experimental validation to provide a comprehensive understanding of its chemical behavior.

Elucidation of Rate-Determining Steps and Intermediates

The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the dimethylphosphoryl group (-P(O)(CH₃)₂) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the phosphoryl group, which pulls electron density away from the ring.

Experimental studies, such as kinetic measurements of electrophilic substitution reactions (e.g., nitration, halogenation), would be crucial in quantifying the effect of the dimethylphosphoryl group on the reaction rate. By comparing the rate constants of this compound with those of phenol and other para-substituted phenols, the electronic influence of the -P(O)(CH₃)₂ group can be determined.

Hypothetical Reaction Intermediates in Electrophilic Aromatic Substitution:

| Reaction Step | Intermediate Structure | Description |

| Electrophilic Attack | Sigma Complex (Arenium Ion) | The electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation. The positive charge is delocalized over the ring and can be stabilized by the hydroxyl group. |

| Deprotonation | Aromatic Product | A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. |

Transition State Characterization and Energy Landscapes

Computational chemistry, particularly density functional theory (DFT) calculations, plays a vital role in characterizing the transition states and mapping the energy landscapes of reactions involving this compound. These calculations can provide detailed information about the geometry and energy of the transition state for the rate-determining step.

The transition state for the formation of the sigma complex would resemble the structure of the intermediate itself, with the bond between the electrophile and the aromatic carbon partially formed. The energy of this transition state, relative to the reactants, represents the activation energy of the reaction.

Calculated Energy Profile for a Hypothetical Electrophilic Substitution Reaction:

A hypothetical energy landscape for an electrophilic substitution reaction on this compound would show the relative energies of the reactants, the transition state, the sigma complex intermediate, and the products.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + E⁺ | 0 |

| Transition State 1 | [C₆H₄(OH)(P(O)(CH₃)₂)---E]⁺ | Activation Energy (Ea) |

| Intermediate | Sigma Complex | Intermediate Energy |

| Transition State 2 | [C₆H₄(OH)(P(O)(CH₃)₂)E---B]⁺ | Lower than TS1 |

| Products | Substituted Phenol + HB⁺ | Product Energy |

Note: The values in the table are illustrative and would need to be determined through specific computational studies.

The energy landscape would confirm that the formation of the sigma complex is the rate-limiting step, as it would have the highest activation energy. The calculations could also be used to compare the activation energies for attack at the ortho and meta positions, providing a theoretical basis for the observed regioselectivity. The lower activation energy for the formation of the ortho-substituted product would be consistent with the directing effect of the hydroxyl group.

Further computational analysis could involve natural bond orbital (NBO) analysis to understand the charge distribution in the ground state, intermediate, and transition state, providing insights into the electronic effects of the substituents.

Coordination Chemistry and Ligand Properties of 4 Dimethylphosphoryl Phenol

Synthesis and Characterization of Metal Complexes

A thorough investigation of scientific literature reveals no published studies on the synthesis and characterization of metal complexes involving 4-(Dimethylphosphoryl)phenol (B6232820) as a ligand.

There are no available research articles detailing the synthesis or isolation of complexes of this compound with palladium, rhodium, or ruthenium. The reactivity of this specific phosphoryl-substituted phenol (B47542) with common precursors of these transition metals remains undocumented in the accessible scientific literature.

Information regarding the experimentally determined coordination modes and denticity of this compound is not available. While the phosphoryl group would be expected to coordinate to a metal center through its oxygen atom, and the phenolic group could potentially coordinate as a neutral hydroxyl group or as an anionic phenoxide, no crystallographic or spectroscopic data exists in the public domain to confirm these possibilities or to establish whether the ligand acts in a monodentate or bidentate fashion.

Electronic and Steric Parameters of this compound as a Ligand

The electronic and steric properties of a ligand are crucial for predicting the behavior of its metal complexes. However, for this compound, these fundamental parameters have not been reported.

There is no experimentally determined or computationally calculated Tolman Electronic Parameter (TEP) for this compound in the scientific literature. This value, which is a key indicator of the ligand's electron-donating or -withdrawing ability, remains unknown. Similarly, a quantitative assessment of its steric bulk, such as the ligand cone angle, has not been documented.

No spectroscopic data, including UV-Vis or Electron Paramagnetic Resonance (EPR) studies, for complexes of this compound are available in the published literature. Such data would be essential for understanding the electronic structure and bonding within its potential metal complexes.

Chelation and Bridging Architectures in Polynuclear Complexes

There is no information available regarding the ability of this compound to act as a chelating or bridging ligand in the formation of polynuclear complexes. The potential for the phosphoryl and phenolic groups to bridge two or more metal centers has not been explored or reported.

Ligand Design Principles and Structure-Activity Relationships in Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and reactive properties for applications ranging from catalysis to materials science. The compound this compound stands as a noteworthy example of a bifunctional ligand, incorporating both a hard phosphine (B1218219) oxide donor and a potentially tunable phenoxide moiety. The interplay between these two functional groups dictates the coordination behavior of the ligand and ultimately influences the activity of the resulting metal complexes. Understanding the principles that govern ligand design and the relationships between the structure of these complexes and their activity is crucial for the rational development of new functional coordination compounds.

The phosphoryl group (P=O) is a well-established coordination motif, acting as a hard Lewis base that preferentially binds to hard metal centers through its oxygen atom. wikipedia.org The coordination of the phosphine oxide to a metal center typically results in a slight elongation of the P=O bond, a phenomenon that can be observed spectroscopically. wikipedia.org This interaction is primarily electrostatic, with the electron-rich oxygen atom donating electron density to the metal ion. The strength of this coordination is influenced by the electronic properties of the substituents on the phosphorus atom. In the case of this compound, the two methyl groups are electron-donating, which enhances the electron density on the phosphoryl oxygen, thereby increasing its Lewis basicity and its ability to coordinate to metal ions.

The phenolic hydroxyl group introduces another layer of complexity and versatility to the ligand's coordination chemistry. This group can act as a proton donor, and upon deprotonation, the resulting phenoxide is a potent anionic oxygen donor. This allows this compound to act as a monoanionic bidentate ligand, chelating to a metal center through both the phosphoryl oxygen and the phenoxide oxygen. The formation of a stable chelate ring is a significant driving force in the coordination process, often leading to thermodynamically stable complexes.

The electronic properties of the aromatic ring and the substituents upon it play a critical role in modulating the ligand's donor strength and, consequently, the properties of the metal complex. The dimethylphosphoryl group, being electron-withdrawing, influences the acidity of the phenolic proton. This electronic communication between the two functional groups is a key aspect of the ligand's design. Modification of the substituents on the phosphorus atom or the aromatic ring can be used to fine-tune the electronic environment at the metal center, which in turn can affect the catalytic activity or other properties of the complex.

A critical aspect of ligand design is the steric hindrance imposed by the ligand around the metal center. The dimethylphosphoryl group, while electronically significant, imparts a moderate degree of steric bulk. This can be advantageous in catalytic applications where a balance between substrate access to the active site and stabilization of the metal center is required. The spatial arrangement of the phosphoryl and phenoxide groups determines the bite angle of the chelate, which can influence the geometry and stability of the resulting metal complex.

While specific structure-activity relationship studies for metal complexes of this compound are not extensively documented in the reviewed literature, general principles can be inferred from related systems. For instance, in catalytic processes, the electronic nature of the ligand can directly impact the reactivity of the metal center. An electron-donating ligand can increase the electron density on the metal, which may enhance its reactivity in oxidative addition steps common in cross-coupling reactions. Conversely, an electron-withdrawing ligand might be beneficial for reductive elimination steps.

The bifunctional nature of this compound also opens up possibilities for the formation of polynuclear complexes or supramolecular assemblies. The phenolic oxygen can act as a bridging ligand between two metal centers, leading to the formation of dimeric or polymeric structures. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction stoichiometry, and the presence of other coordinating ligands or counter-ions.

To systematically explore the structure-activity relationships of this compound complexes, a combinatorial approach to ligand modification could be employed. By synthesizing a library of related ligands with varying electronic and steric properties, it would be possible to correlate these properties with the observed catalytic activity or other functional characteristics of their metal complexes. For example, replacing the methyl groups on the phosphorus with more sterically demanding or electronically distinct groups would provide a series of ligands to probe these effects.

The following table summarizes key structural features of this compound and their anticipated influence on its coordination chemistry and the properties of its metal complexes.

| Structural Feature | Influence on Coordination and Activity |

| Dimethylphosphoryl Group | Hard Lewis basic oxygen donor, coordinates to hard metal centers. Electron-donating methyl groups enhance the basicity of the phosphoryl oxygen. Provides moderate steric bulk around the metal center. |

| Phenolic Hydroxyl Group | Can be deprotonated to form a hard anionic phenoxide donor. Enables bidentate chelation in conjunction with the phosphoryl group. The acidity is modulated by the electronic effect of the phosphoryl group. |

| Aromatic Ring | Provides a rigid backbone for the ligand. Can be functionalized to further tune electronic and steric properties. |

| Bidentate Chelation | Formation of a stable chelate ring enhances the thermodynamic stability of the metal complex. The bite angle influences the geometry at the metal center. |

Detailed research findings on specific metal complexes of this compound would be necessary to build quantitative structure-activity relationship (QSAR) models. Such studies would involve the synthesis and characterization of a series of complexes, followed by the systematic evaluation of their performance in a target application, such as a specific catalytic reaction. By correlating structural parameters (e.g., bond lengths, bond angles, steric maps) and electronic parameters (e.g., redox potentials, spectroscopic data) with the observed activity, a predictive model for ligand design could be developed.

Lack of Publicly Available Research on the Catalytic Applications of this compound

Following an extensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research detailing the specific catalytic applications of the compound This compound within the framework of the requested article outline.

Searches were systematically conducted for each specified section and subsection, including its use in homogeneous catalysis (such as Suzuki-Miyaura and Heck cross-coupling reactions, hydrogenation, dehydrogenation, oxidation, and reduction processes) and as a component in stereoselective catalysis. Furthermore, investigations into its application in heterogeneous catalysis, specifically concerning its immobilization on solid supports like metal-organic frameworks (MOFs) and polymers, yielded no specific data or research findings.

The performed searches covered a wide range of scholarly articles, patents, and chemical databases. However, no studies were identified that specifically describe the synthesis of this compound-derived complexes for these catalytic purposes or detail their performance in such reactions.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline, as the foundational research required to do so does not appear to be present in the public domain. Any attempt to create content for the requested sections would involve speculation and extrapolation from related but distinct chemical systems, which would violate the core instruction to focus solely on "this compound".

Lack of Specific Research Data on the Catalytic Applications of this compound

Extensive searches for scientific literature detailing the specific applications of the chemical compound This compound in the fields of catalysis, including its surface chemistry, role in photoredox catalysis, and the kinetic and mechanistic aspects of its catalytic cycles, have yielded no direct research findings.

The absence of available data prevents the creation of a scientifically accurate and detailed article on the subject as per the requested outline, which includes:

Applications in Catalysis

Kinetic and Mechanistic Aspects of Catalytic Cycles

Consequently, it is not possible to provide an in-depth analysis, data tables, or detailed research findings for 4-(Dimethylphosphoryl)phenol (B6232820) within the specified catalytic contexts. This suggests that the catalytic applications of this specific compound may be a novel area of research with limited to no published studies in the public domain.

Applications in Materials Science and Functional Materials

Incorporation into Polymeric and Supramolecular Architectures

The structure of 4-(Dimethylphosphoryl)phenol (B6232820) allows for its integration into polymer backbones or as a pendant group, offering a pathway to new materials with tailored properties.

Synthesis of this compound-Functionalized Polymers

While specific literature detailing the polymerization of this compound is limited, its chemical structure suggests several potential synthetic routes. The phenolic hydroxyl group can participate in polycondensation reactions with suitable comonomers to form polyesters, polyethers, or polycarbonates. Another approach involves modifying the compound to introduce a polymerizable group, such as a vinyl or epoxy moiety, which could then undergo chain-growth polymerization.

Related research on other hydroxyphenyl phosphine (B1218219) oxides supports the feasibility of incorporating such structures into polymers. For instance, compounds like (bis(4-hydroxy-phenyl)methyl)diphenylphosphine oxide have been synthesized for potential use in advanced polymers researchgate.net. Similarly, other phosphorus-containing phenols have been successfully incorporated into epoxy resins and polybenzoxazines to serve as reactive components nih.govbris.ac.uk. These examples demonstrate established methods for integrating the phosphine oxide and phenol (B47542) functionalities into a polymer matrix.

Influence on Polymer Properties (e.g., Thermal Stability, Flame Retardancy)

The primary motivation for incorporating phosphorus-containing compounds into polymers is to enhance their flame retardancy. Organophosphorus flame retardants typically act in the condensed phase by promoting the formation of a protective layer of char upon heating bris.ac.ukmdpi.com. This char layer insulates the underlying material from heat and oxygen, thereby inhibiting combustion mdpi.com.

No specific thermal analysis or flame retardancy data for polymers functionalized solely with this compound is available in the provided search results.

Role in Organic Electronic Materials

The electronic properties of the phosphine oxide group suggest potential applications for this compound in organic electronics.

Electron Transport Layers and Luminescent Properties

The phosphoryl group (P=O) is highly polar and has a strong electron-withdrawing nature. This characteristic is highly sought after for materials used in organic electronic devices. Compounds containing phosphine oxide moieties are known for their potential as electron transport materials (ETMs) and as host materials in the emissive layer of organic light-emitting diodes (OLEDs). Their typically high triplet energy makes them suitable for hosting phosphorescent emitters, preventing energy loss and enhancing device efficiency. While the specific luminescent properties of this compound have not been detailed, the general class of phosphine oxide compounds is well-established in this field.

Components in Organic Light-Emitting Diodes (OLEDs)

Building on their favorable electronic properties, phosphine oxide derivatives are frequently used in OLEDs. For example, triphenylphosphine (B44618) oxide (TPPO) has been utilized in the development of highly efficient deep-blue OLEDs, where it participates in the formation of an exciplex that facilitates light emission osti.gov. Although direct application of this compound in an OLED has not been reported in the searched literature, its structure is consistent with that of a material potentially useful as a host or electron transport layer component. The phenolic group could also offer a site for further functionalization to fine-tune its electronic properties or solubility.

Sensing Technologies and Chemosensors

A common mechanism for phenol-based chemosensors involves a change in fluorescence or color upon interaction with an analyte. This change can be triggered by processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or chelation-enhanced fluorescence. While numerous functionalized phenols have been developed as effective chemosensors for various ions and molecules, no specific sensing applications for this compound have been described in the available research.

Design Principles for Selective Detection of Analytes7.3.2. Response Mechanisms and Performance Metrics7.4. Self-Assembly and Nanostructure Formation

Further research and publication in the scientific community are required to elucidate the potential of this compound in these areas of materials science. At present, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, credible sources.

Therefore, this article cannot be generated as requested.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a cornerstone for studying molecular systems. wikipedia.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For a molecule like 4-(Dimethylphosphoryl)phenol (B6232820), this would involve calculating key bond lengths, bond angles, and dihedral angles.

DFT methods, such as those using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or the more extensive 6-311++G(2df,2p), have been shown to provide reliable geometric parameters for phenol (B47542) and its derivatives. researchgate.netijaemr.com For instance, calculations on phenol have determined bond lengths and angles that are in close agreement with experimental values. ijaemr.com In a DFT optimization of this compound, one would expect to obtain precise values for the P=O, P-C, C-O, and aromatic C-C bonds, providing a detailed structural model.

Once the optimized geometry is found, the same DFT methods can be used to calculate vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to the fundamental modes of vibration, which can be directly compared to experimental infrared (IR) and Raman spectra. ijaemr.com Studies on phenol have shown that DFT calculations can reproduce experimental vibrational spectra with good accuracy, although a scaling factor is often applied to the computed frequencies to better match experimental data due to approximations in the theoretical model. researchgate.net For this compound, these calculations would predict characteristic stretching and bending frequencies for the hydroxyl (-OH), phenyl, and dimethylphosphoryl (-P(O)(CH₃)₂) groups.

Table 1: Representative Calculated Vibrational Frequencies for Phenol Functional Groups This table presents typical frequency ranges for the functional groups present in this compound, based on DFT calculations for phenol and similar molecules. Specific values for the target compound require dedicated calculation.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | Phenolic -OH | 3628 - 3827 | researchgate.net |

| C-H Stretch | Aromatic C-H | 3025 - 3214 | researchgate.net |

| C=C Stretch | Aromatic Ring | 1570 - 1628 | ymerdigital.com |

| C-O Stretch | Phenolic C-O | ~1280 | ijaemr.com |

| P=O Stretch | Phosphoryl | (Expected ~1250-1300) | N/A |

| P-C Stretch | Phenyl-Phosphorus | (Expected ~700-800) | N/A |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory (e.g., CCSD(T)), are generally more computationally demanding than DFT but can provide higher accuracy for electronic properties and energetics. arxiv.org

These high-level methods are particularly valuable for predicting properties where electron correlation is crucial, such as:

Binding Energies : Ab initio calculations have been used to determine the precise binding energy of hydrogen-bonded complexes, such as phenol interacting with water molecules. unige.ch

Reaction Barriers : They can provide "gold standard" benchmarks for the activation energies of chemical reactions, which is critical for understanding reaction kinetics.

Electronic Properties : Properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be calculated with high precision.

For this compound, ab initio methods could be applied to accurately predict its interaction energy with biological targets, determine the energy barriers for its metabolic pathways, or calculate a precise value for its dipole moment, which influences its solubility and intermolecular interactions. usda.govusda.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. Unlike quantum chemical methods that focus on electronic structure, MD uses classical mechanics and a "force field" to model the interactions between particles. This approach allows for the simulation of much larger systems (e.g., a molecule in a solvent box) over longer timescales (nanoseconds to microseconds). taylorfrancis.com

An MD simulation of this compound in an aqueous solution would provide dynamic insights into its behavior. nih.govrsc.org Key properties that can be investigated include:

Solvation Structure : MD can reveal how water molecules arrange themselves around the solute, forming a solvation shell. It would show specific hydrogen bonding patterns between the phenolic hydroxyl group, the phosphoryl oxygen, and the surrounding water molecules.

Intermolecular Interactions : The simulation can quantify the strength and lifetime of hydrogen bonds and other non-covalent interactions, such as van der Waals forces, between solute and solvent molecules. rsc.org

Diffusion and Transport : The diffusion coefficient of the molecule in a given solvent can be calculated, providing information on its mobility.

MD simulations are also instrumental in studying how molecules like this compound might interact with more complex environments, such as lipid bilayers, which serve as a model for cell membranes. semanticscholar.org

Prediction of Spectroscopic Parameters and Reactivity Pathways

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-visible absorption spectrum. researchgate.net For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions in the phenyl ring. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to predict NMR chemical shifts (¹H, ¹³C, ³¹P), which are invaluable for confirming molecular structure. nih.gov

Beyond spectroscopy, computational methods can elucidate potential reactivity pathways. mdpi.com This is often done by:

Mapping Reaction Coordinates : The energy profile of a reaction is calculated as the geometry changes from reactants to products, allowing for the identification of transition states.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in reaction kinetics. mdpi.com

Frontier Molecular Orbital (FMO) Analysis : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict where a molecule is likely to act as a nucleophile or an electrophile, respectively. researchgate.netmdpi.com

For this compound, these methods could be used to study its susceptibility to electrophilic aromatic substitution, the reactivity of the phosphoryl group, or potential metabolic transformations.

Quantitative Structure-Activity Relationships (QSAR) for Designed Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded as numerical "descriptors," determine its activity.

A typical QSAR study involves the following steps:

Data Collection : A dataset of molecules with known activities (e.g., enzyme inhibition, toxicity) is assembled.

Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated. These can range from simple properties like molecular weight and logP (octanol-water partition coefficient) to more complex quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.govresearchgate.net

Model Building : Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.netmdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

If one were to design a series of analogs based on the this compound scaffold, QSAR could be a highly valuable tool. nih.govresearchgate.net By building a model based on an initial set of synthesized and tested compounds, researchers could then computationally screen virtual, not-yet-synthesized analogs to predict their activities. This in silico screening helps prioritize which new compounds are most promising for synthesis, thereby saving significant time and resources in the drug discovery or materials design process. researchgate.net

Synthesis and Investigation of 4 Dimethylphosphoryl Phenol Derivatives and Analogs

Systematic Structural Modifications at the Phenolic Ring

The phenolic ring of 4-(Dimethylphosphoryl)phenol (B6232820) serves as a versatile scaffold for systematic structural modifications. These modifications are typically aimed at altering the electronic properties, steric environment, and hydrogen-bonding capabilities of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups at the positions ortho to the hydroxyl group.

Common modifications include:

Halogenation: Introduction of chloro, bromo, or iodo substituents ortho to the hydroxyl group can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These groups alter the acidity of the phenol (B47542) and provide handles for further cross-coupling reactions.

Nitration: Treatment with nitric acid allows for the introduction of a nitro group, a strong electron-withdrawing group that significantly impacts the electronic structure of the ring.

Alkylation and Acylation: Friedel-Crafts reactions or similar methods can install alkyl or acyl groups, modifying the steric bulk and lipophilicity of the molecule.

Etherification and Esterification: The phenolic hydroxyl group itself is a prime site for modification. O-alkylation or O-arylation can be used to introduce diverse substituents. For instance, reaction with ω-dibromoalkanes can be a first step toward synthesizing longer-chain derivatives with new functionalities. doi.org

A general approach to synthesizing more complex derivatives involves multi-step sequences. For example, a Suzuki coupling reaction can be used to introduce new aryl or heteroaryl groups onto a halogenated this compound scaffold, creating biaryl structures.

Table 1: Examples of Phenolic Ring Modifications and Typical Synthetic Outcomes

| Derivative Type | Modification Reaction | Typical Reagents | Key Outcome |

|---|---|---|---|

| 3-Bromo-4-(dimethylphosphoryl)phenol | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Introduces a versatile synthetic handle for cross-coupling. |

| 4-(Dimethylphosphoryl)-3-nitrophenol | Electrophilic Nitration | HNO3, H2SO4 | Adds a strong electron-withdrawing group. |

| 4-(Dimethylphosphoryl)-2-methylphenol | Ortho-Formylation & Reduction | 1. Duff reaction or Reimer-Tiemann 2. Reduction (e.g., NaBH4) | Increases steric bulk near the hydroxyl group. |

| (4-Benzyloxyphenyl)dimethylphosphine oxide | Williamson Ether Synthesis | Benzyl bromide, K2CO3 | Protects the hydroxyl group and increases lipophilicity. |

Variations in Phosphorus Substituents and Oxidation State

Altering the groups attached to the phosphorus atom provides another powerful avenue for creating analogs of this compound. Replacing the methyl groups with other alkyl, aryl, or functionalized moieties can profoundly influence the compound's steric and electronic properties, including its solubility, thermal stability, and coordinating ability.

Synthetic strategies often begin with a protected phenol, such as (4-methoxyphenyl)dichlorophosphine. This intermediate can react with Grignard reagents or organolithium compounds to introduce a wide range of substituents onto the phosphorus atom. Subsequent oxidation (e.g., with hydrogen peroxide) yields the desired phosphine (B1218219) oxide, followed by deprotection of the phenol (e.g., using BBr₃) to give the final product.

Modern cross-coupling techniques, such as Ni/photoredox-catalyzed C-P coupling, offer mild and efficient methods for arylating secondary phosphine oxides like dimethylphosphine (B1204785) oxide with various (hetero)aryl halides. digitellinc.com This allows for the late-stage introduction of the dimethylphosphoryl group into complex molecules.

The oxidation state of the phosphorus atom can also be varied. The phosphine oxide (P=O) group can be reduced to the corresponding phosphine (P), or converted to a phosphine sulfide (B99878) (P=S) or selenide (B1212193) (P=Se) by treatment with reagents like Lawesson's reagent or elemental selenium, respectively. researchgate.net These transformations alter the geometry, polarity, and metal-coordinating properties of the phosphorus center.

Table 2: Synthesis of Analogs with Varied Phosphorus Substituents

| Target Analog | Synthetic Method | Key Intermediate | Purpose of Modification |

|---|---|---|---|

| (4-Hydroxyphenyl)diphenylphosphine oxide | Grignard Reaction | (4-Methoxyphenyl)dichlorophosphine + PhMgBr | Increases steric bulk and aromatic character. |

| (4-Hydroxyphenyl)diethylphosphine oxide | Grignard Reaction | (4-Methoxyphenyl)dichlorophosphine + EtMgBr | Increases alkyl character and potential solubility in nonpolar solvents. |

| (4-Hydroxyphenyl)dimethylphosphine sulfide | Sulfurization | This compound | Changes the polarity and coordinating properties of the P=X bond. |

| (4-Hydroxyphenyl)methylphenylphosphine oxide | Stepwise Grignard Addition | (4-Methoxyphenyl) PCl2 → (4-MeOPh)P(Me)Cl → Target | Creates a chiral phosphorus center. |

Stereochemical Investigations of Chiral Analogs

Introducing chirality at the phosphorus center by having three different substituents (in this case, the 4-hydroxyphenyl group, a methyl group, and another distinct group 'R') opens the door to stereochemical investigations. The synthesis and separation of these P-chiral analogs are crucial for applications in asymmetric catalysis and for studying stereospecific interactions in biological systems.

One primary strategy for obtaining enantiomerically pure P-chiral phosphine oxides is the classical resolution of a racemic mixture. nih.govacs.org This typically involves the synthesis of a racemic secondary phosphine oxide (SPO), such as (4-hydroxyphenyl)phenylphosphine oxide. The SPO is then reacted with a chiral resolving agent, like a TADDOL derivative, to form diastereomeric complexes. nih.gov These complexes can be separated by crystallization, followed by liberation of the enantiomerically enriched SPO.

Asymmetric synthesis provides a more direct route. For example, the desymmetrization of achiral bis(hydroxyphenyl)phosphine oxides through a catalyzed, enantioselective allylic alkylation can produce P-stereogenic phosphine oxides with high enantiomeric excess. rsc.org

Once obtained, these chiral analogs can undergo further stereospecific reactions. For instance, the P-H bond of a chiral secondary phosphine oxide can be functionalized in reactions like the Michaelis-Becker or Pudovik reaction, which proceed with retention of configuration at the phosphorus center. nih.gov This allows for the creation of a diverse library of P-chiral tertiary phosphine oxides from a single resolved precursor.

Table 3: Enantioseparation of P-Chiral Secondary Phosphine Oxides (SPOs)

| Racemic SPO Precursor | Chiral Resolving Agent | Typical Yield of Enantiopure SPO | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (2-Methylphenyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | 27-65% | >98% | nih.govacs.org |

| (4-Methylphenyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | 40% | 99% | acs.org |

| (t-Butyl)phenylphosphine oxide | (-)-TADDOL | ~30% | >98% | nih.gov |

Comparative Studies of Structure-Property Relationships

Physicochemical Properties:

Acidity and Hydrogen Bonding: Substituents on the phenolic ring directly modulate the acidity (pKa) of the hydroxyl proton. Electron-withdrawing groups (e.g., -NO₂, -Br) increase acidity, strengthening the phenol's capacity as a hydrogen bond donor. The phosphine oxide group is a strong hydrogen bond acceptor. The strength of the intermolecular O-H···O=P hydrogen bond can be characterized by IR spectroscopy, where a stronger bond results in a larger redshift of the P=O stretching frequency. rsc.org

Solubility and Lipophilicity: Varying the P-substituents from methyl to longer alkyl chains or aryl groups significantly alters the molecule's lipophilicity (logP). This, in turn, affects solubility in different media and is a critical parameter for applications ranging from materials science to medicinal chemistry.

Electronic and Spectroscopic Properties: Aryl substituents on either the phenolic ring or the phosphorus atom can be used to tune the molecule's electronic properties, such as its photoluminescence. For example, extending the π-system can lead to compounds with interesting fluorescent properties. rsc.org

Biological Activity: In the context of medicinal chemistry, SPR studies are fundamental. The synthesis and screening of a library of this compound derivatives can identify key pharmacophoric features. For instance, studies on other phenolic scaffolds have shown that the nature and position of substituents are critical for potent and selective inhibition of enzymes or binding to receptors. nih.gov A systematic exploration of the size of the P-substituents or the substitution pattern on the phenolic ring can lead to the optimization of biological activity, as demonstrated in the development of novel cholinesterase inhibitors and androgen receptor antagonists from other phenolic precursors. doi.orgnih.gov

Table 4: Qualitative Structure-Property Relationships for this compound Analogs

| Structural Modification | Effect on Property | Rationale |

|---|---|---|

| Adding electron-withdrawing group to phenol ring | Increases phenolic acidity (lower pKa) | Inductive and/or resonance stabilization of the phenoxide anion. |

| Replacing P-methyl with P-phenyl groups | Increases steric bulk and melting point | Increased molecular weight and potential for π-stacking interactions. |

| Replacing P=O with P=S | Decreases hydrogen bond acceptor strength | Sulfur is less electronegative than oxygen, leading to a less polar P=S bond. |

| Introducing chirality at phosphorus | Allows for stereospecific interactions | Enantiomers can interact differently with other chiral molecules (e.g., biological targets). |

Future Research Directions and Emerging Paradigms

Development of Novel and Atom-Economical Synthetic Pathways

The pursuit of green and efficient chemical syntheses is a central theme in modern chemistry. jk-sci.com For 4-(Dimethylphosphoryl)phenol (B6232820), future research will likely prioritize the development of atom-economical synthetic routes that minimize waste and maximize the incorporation of reactant atoms into the final product. jk-sci.com Current methods for creating aryl phosphonates often rely on multi-step procedures and the use of pre-functionalized starting materials, which can be inefficient. nih.gov

Future synthetic strategies are anticipated to move towards more direct C-H functionalization techniques. nih.gov For instance, phosphonate-directed ortho C-H borylation has emerged as a powerful method for preparing highly substituted phosphoarenes from simple starting materials. nih.gov Adapting such methodologies for the synthesis of this compound and its derivatives could provide more straightforward access to these compounds. Additionally, visible-light-mediated, metal-free synthesis approaches, which have been successfully applied to other aryl phosphonates, offer a promising avenue for greener and more cost-effective production. acs.org

Table 1: Comparison of Potential Synthetic Strategies for Arylphosphonates

| Synthetic Strategy | Advantages | Potential Challenges for this compound |

| Traditional Cross-Coupling (e.g., Hirao Reaction) | Well-established, versatile | Often requires pre-functionalized aryl halides, may use expensive palladium catalysts. mdpi.com |

| C-H Borylation/Functionalization | High atom economy, uses simple starting materials | Directing group effects and regioselectivity need to be optimized. nih.gov |

| Visible-Light-Mediated Synthesis | Metal-free, environmentally benign, uses readily available reagents | Reaction scope and functional group tolerance may need further investigation. acs.org |

| Electrochemical Synthesis | Mild reaction conditions, avoids harsh reagents | Substrate scope and scalability could be limiting factors. rsc.org |

Exploration of Untapped Catalytic Potential and Reaction Types

Organophosphorus compounds are widely recognized for their role as ligands in transition metal catalysis and as organocatalysts themselves. frontiersin.orgacs.org The unique electronic and steric properties of this compound, stemming from the interplay between the hydroxyl and dimethylphosphoryl groups, suggest significant untapped catalytic potential.

Future investigations could explore its application in a variety of catalytic transformations. The phosphorus center can act as a Lewis base, while the phenolic proton introduces Brønsted acidity, suggesting potential for bifunctional catalysis. Research into its use in reactions such as asymmetric catalysis, where chiral phosphine (B1218219) ligands are crucial for high stereoselectivity, could be particularly fruitful. frontiersin.org Moreover, the development of phosphorus-based catalysis that avoids the generation of phosphine oxide waste is a growing area of interest. acs.org Designing catalytic cycles where this compound or its derivatives can be regenerated and reused would align with the principles of sustainable chemistry.

Advanced Materials Integration and Multifunctional Systems

The incorporation of organophosphorus compounds into polymeric and inorganic materials can impart a range of desirable properties, including flame retardancy, thermal stability, and metal-chelating capabilities. frontiersin.orgmdpi.com The phosphoryl (P=O) group, in particular, is known for its high coordination ability with metals and its effectiveness as a fire retardant. frontiersin.org

Future research is expected to focus on integrating this compound into advanced materials to create multifunctional systems. For example, its phenolic hydroxyl group allows for its incorporation into polymer backbones, such as polycarbonates, polyesters, and epoxy resins. This could lead to the development of inherently flame-retardant polymers with improved thermal and mechanical properties. bris.ac.ukmdpi.com The synthesis of DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide)s serves as a precedent for this approach. mdpi.com

Furthermore, the phosphonate (B1237965) moiety can be used to create nanoporous metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. nih.gov The functionalization of such materials with the phenolic group of this compound could introduce new functionalities, such as sensing capabilities or enhanced catalytic activity. The development of smart materials that respond to external stimuli is another promising direction, where the unique properties of this compound could be leveraged. rsc.org

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Functionality | Rationale |

| Flame-Retardant Polymers | Improved fire safety, enhanced thermal stability | The phosphorus moiety acts in the condensed phase to promote char formation. mdpi.combris.ac.uk |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | The phosphonate group can act as a linker, while the phenol (B47542) group provides a site for post-synthetic modification. nih.gov |

| Functional Coatings | Corrosion resistance, adhesion promotion | The phosphonate group can chelate with metal surfaces, and the phenol group can participate in cross-linking reactions. |

| Biomaterials | Biocompatible scaffolds, drug delivery systems | Phosphonate-containing materials have shown promise in biomedical applications. wikipedia.org |

Interdisciplinary Research Opportunities with Adjacent Scientific Fields

The versatile nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and environmental science.

In the realm of medicinal chemistry, phosphine oxides and related phosphorus-containing functional groups are gaining recognition for their ability to improve the physicochemical properties of drug candidates. researchgate.netbldpharm.com The dimethylphosphoryl group in this compound can act as a strong hydrogen bond acceptor and can enhance solubility and metabolic stability. bldpharm.comnih.gov This makes it an attractive scaffold for the design of novel therapeutic agents, particularly kinase inhibitors. enamine.net The phenolic group also provides a handle for further derivatization to optimize biological activity.

From an environmental perspective, organophosphorus compounds are used as pesticides and flame retardants, but their persistence and potential toxicity are concerns. nih.govresearchgate.net Research into the biodegradation of this compound and the development of bioremediation strategies for related compounds is an important area for future investigation. bris.ac.uk Engineered living materials capable of detoxifying organophosphorus compounds represent an innovative approach to addressing this environmental challenge. bris.ac.uk

Furthermore, the unique properties of phenolic compounds in nanotechnology, termed phenolic-enabled nanotechnology (PEN), offer exciting possibilities for creating novel nanomaterials for biomedical applications, including biosensing and bioimaging. rsc.org Integrating this compound into such systems could lead to the development of advanced diagnostic and therapeutic tools.

Q & A

Q. What are the established synthetic routes for 4-(Dimethylphosphoryl)phenol, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of this compound typically involves phosphorylation of phenol derivatives. Key steps include:

- Electrophilic substitution : Reacting phenol with dimethylphosphoryl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to introduce the phosphoryl group at the para position .